(2-Bromo-5-chlorophenyl)methanamine
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Overview
Description
“(2-Bromo-5-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 942400-60-4 . It has a molecular weight of 220.5 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H7BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 . This indicates that the compound contains bromine, chlorine, and nitrogen atoms in its structure.The compound is typically stored in a dark place, sealed, and dry .
Scientific Research Applications
Synthesis and Identification in Agricultural Applications
The compound (2-Bromo-5-chlorophenyl)methanamine has been studied for its role in the synthesis of chlorfenapyr, a pesticide. The synthesis involved creating a hapten of chlorfenapyr which was then linked to proteins like bovine serum albumin (BSA) and ovalbumin (OVA) to form complete antigens. This methodology was utilized for immunization and detection of chlorfenapyr, highlighting its application in monitoring and managing agricultural pesticide use (Liu & Xu, 2009).
Contributions in Organic Synthesis
The compound has also been implicated in studies focusing on organic synthesis. One study explored the bromination of certain organic structures, with relevance to the synthesis of bromo-substituted compounds. The findings are significant for synthesizing compounds critical in organic chemistry and for the preparation of various substances (Shirinian et al., 2012).
Role in Enantioselective Synthesis
Moreover, the compound was involved in a study focusing on the enantioselective synthesis of certain ethanes, showcasing its utility in producing compounds with high enantiomeric purity. This process is characterized by its scalability and ability to produce distinct enantiomers, indicating its importance in pharmaceutical and chemical industries (Zhang et al., 2014).
Application in Material Science
In material science, 2-Bromo-5-chlorophenyl methanamine derivatives were investigated for their electronic and non-linear optical (NLO) properties. The study focused on the reactivity and electronic properties of these compounds, emphasizing their potential use in material science and electronics (Nazeer et al., 2020).
Biomedical Research
The compound has also seen applications in biomedical research. For instance, a study synthesized a title compound involving 2-Bromo-5-chlorophenyl methanamine and investigated its structural properties and potential as a cancer inhibitor. The study integrated computational and experimental methods to elucidate the properties and therapeutic potential of the compound (Kamaraj et al., 2021).
Synthesis of Antimicrobial and Anticancer Compounds
Furthermore, the compound has been used in the synthesis of Schiff base metal complexes, which demonstrated significant antimicrobial and anticancer activities. This highlights its potential utility in developing new therapeutic agents (Preethi et al., 2021).
Mechanism of Action
Target of Action
Related compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Related compounds such as methenamine are known to affect the urinary tract, suggesting potential impacts on renal function and urinary excretion processes .
Pharmacokinetics
It is known to be a solid compound that should be stored in an inert atmosphere at room temperature .
Result of Action
Related compounds such as methenamine are known to have antibacterial effects, particularly in the urinary tract .
Action Environment
The action of (2-Bromo-5-chlorophenyl)methanamine can be influenced by environmental factors such as pH, as related compounds like methenamine are known to be active in acidic environments . The compound is stable under normal conditions and should be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVFGCUXVRRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942400-60-4 |
Source
|
Record name | (2-bromo-5-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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